molecular formula C13H14N2O B2877861 3-(pyrrolidine-1-carbonyl)-1H-indole CAS No. 27393-78-8

3-(pyrrolidine-1-carbonyl)-1H-indole

Cat. No. B2877861
CAS RN: 27393-78-8
M. Wt: 214.268
InChI Key: RHAGDVZHRHJRRZ-UHFFFAOYSA-N
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Description

The compound “3-(pyrrolidine-1-carbonyl)-1H-indole” contains a pyrrolidine ring and an indole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of “this compound” would be characterized by the presence of the pyrrolidine and indole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can vary widely depending on the specific compound and conditions. For example, pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .

Mechanism of Action

Target of Action

Compounds characterized by the pyrrolidine ring, such as 3-(pyrrolidine-1-carbonyl)-1h-indole, have been reported to exhibit target selectivity towards various proteins . The specific targets can vary depending on the structural modifications and stereochemistry of the pyrrolidine ring .

Mode of Action

The pyrrolidine ring, a key feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .

Advantages and Limitations for Lab Experiments

One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-indole V in lab experiments is its ability to selectively activate PKC, allowing for the study of specific downstream targets and cellular processes. However, its potency and selectivity can also be a limitation, as high concentrations may lead to off-target effects and toxicity.

Future Directions

For the study of 3-(pyrrolidine-1-carbonyl)-1H-indole V include the development of more selective and potent analogs, as well as the exploration of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its downstream targets in different cell types and tissues.

Synthesis Methods

The synthesis of 3-(pyrrolidine-1-carbonyl)-1H-indole V involves the condensation of indole-3-carboxaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. This method has been modified and optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

Indolactam V has been found to have a range of biological activities, including its ability to activate protein kinase C (PKC), a family of enzymes involved in various cellular processes. This activation leads to the phosphorylation of downstream targets, resulting in changes in cell behavior and gene expression. As a result, 3-(pyrrolidine-1-carbonyl)-1H-indole V has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and HIV.

properties

IUPAC Name

1H-indol-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAGDVZHRHJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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